molecular formula C17H27N5O3 B2479451 4-cyclopropyl-1-methyl-3-(1-(2-morpholino-2-oxoethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797586-57-2

4-cyclopropyl-1-methyl-3-(1-(2-morpholino-2-oxoethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2479451
CAS RN: 1797586-57-2
M. Wt: 349.435
InChI Key: YFEWZTPYQRZNCJ-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-(2-morpholino-2-oxoethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H27N5O3 and its molecular weight is 349.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Thermal Rearrangement

Thermolysis of derivatives, including morpholino and piperidino groups attached to sym-triazines, leads to the formation of oxazolo- or imidazo-sym-triazinones. This process highlights the compound's role in synthesizing new heterocyclic compounds through thermal rearrangement, potentially useful in creating materials with unique chemical properties (Dovlatyan et al., 2010).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including the triazol compound, has shown promising antimicrobial activities. These compounds, synthesized from various ester ethoxycarbonylhydrazones and primary amines, including morpholine or methyl piperazine, possess good to moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and Properties

The synthesis and molecular structure analysis of di- and tri-hetera[3.3.n]propellanes reveal advanced analogues of morpholine/piperazine. These compounds showcase distinct spatial positions of heteroatoms, suggesting their utility in designing molecules with specific chemical and physical properties, potentially useful in pharmaceuticals and materials science (Sokolenko et al., 2019).

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-19-17(24)22(14-2-3-14)16(18-19)13-4-6-20(7-5-13)12-15(23)21-8-10-25-11-9-21/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWZTPYQRZNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCOCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.